molecular formula C16H12BrCl3FN3OS B5133319 N-(1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)-2-fluorobenzamide CAS No. 6132-46-3

N-(1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)-2-fluorobenzamide

Cat. No.: B5133319
CAS No.: 6132-46-3
M. Wt: 499.6 g/mol
InChI Key: ZZZZSOUGOPDSEJ-UHFFFAOYSA-N
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Description

N-(1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)-2-fluorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a bromoanilino group, a carbothioyl group, and a trichloroethyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)-2-fluorobenzamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the reaction of 3-bromoaniline with carbon disulfide to form the corresponding carbothioyl derivative. This intermediate is then reacted with 2,2,2-trichloroethylamine under controlled conditions to yield the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)-2-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromoanilino group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed

Scientific Research Applications

N-(1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)-2-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-{[(2-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)-3,4-dimethoxybenzamide
  • N-(1-{[(4-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)-3,4,5-trimethoxybenzamide
  • N-(1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)decanamide

Uniqueness

N-(1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)-2-fluorobenzamide is unique due to the presence of the fluorobenzamide group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

N-[1-[(3-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrCl3FN3OS/c17-9-4-3-5-10(8-9)22-15(26)24-14(16(18,19)20)23-13(25)11-6-1-2-7-12(11)21/h1-8,14H,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZZSOUGOPDSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC(=CC=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrCl3FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10387354
Record name N-(1-{[(3-Bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6132-46-3
Record name N-(1-{[(3-Bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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